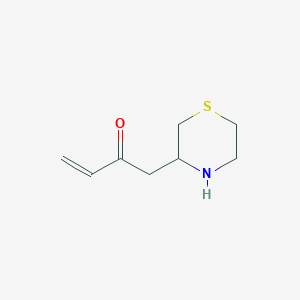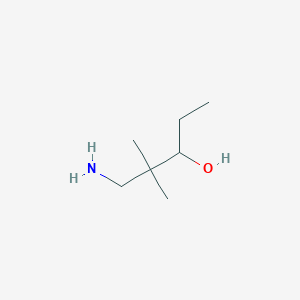
1-Amino-2,2-dimethylpentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,2-dimethylpentan-3-ol is an organic compound with the molecular formula C7H17NO It is a derivative of pentanol, characterized by the presence of an amino group and a hydroxyl group on the same carbon skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,2-dimethylpentan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpentan-3-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Amino-2,2-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of 2,2-dimethylpentan-3-one
Reduction: Formation of 2,2-dimethylpentan-3-amine
Substitution: Formation of various N-substituted derivatives
科学的研究の応用
1-Amino-2,2-dimethylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and polymers.
作用機序
The mechanism of action of 1-Amino-2,2-dimethylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol
- 2-Amino-2-methyl-1-propanol
- 2,3-Dimethyl-1-pentanol
Uniqueness
1-Amino-2,2-dimethylpentan-3-ol is unique due to its specific structural features, including the presence of both an amino and a hydroxyl group on a highly branched carbon skeleton. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
1-amino-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-4-6(9)7(2,3)5-8/h6,9H,4-5,8H2,1-3H3 |
InChIキー |
AVKBAQUTHXGPKE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


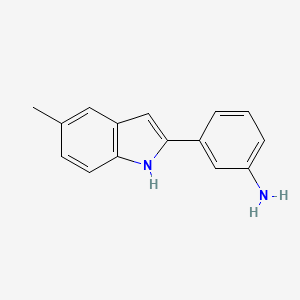
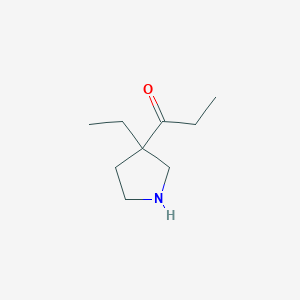

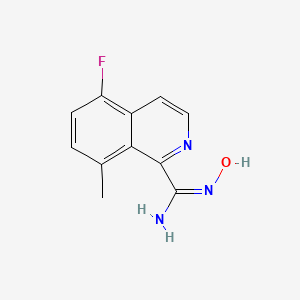
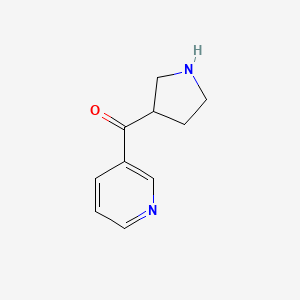
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
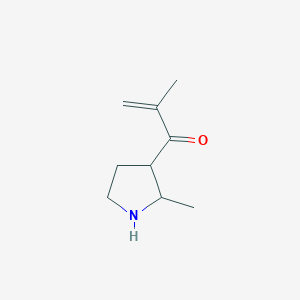


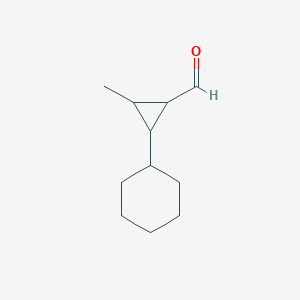
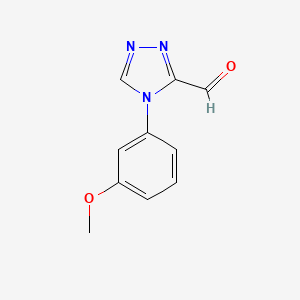
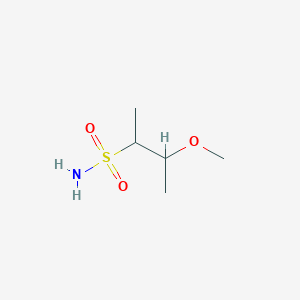
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
